molecular formula C22H22ClNO4 B11625074 (4E)-5-(2-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-5-(2-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B11625074
M. Wt: 399.9 g/mol
InChI Key: XWBOIIKPZUICJP-CZIZESTLSA-N
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Description

(4E)-5-(2-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring, a chlorophenyl group, and a methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(2-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the chlorophenyl and methoxypropyl groups. Common reagents used in these reactions include chlorinating agents, methoxypropylating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(2-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4E)-5-(2-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its interactions with biological molecules can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in treating various medical conditions.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with desirable characteristics.

Mechanism of Action

The mechanism of action of (4E)-5-(2-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-5-(2-bromophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
  • (4E)-5-(2-fluorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
  • (4E)-5-(2-iodophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Uniqueness

The uniqueness of (4E)-5-(2-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H22ClNO4

Molecular Weight

399.9 g/mol

IUPAC Name

(4E)-5-(2-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H22ClNO4/c1-14-8-10-15(11-9-14)20(25)18-19(16-6-3-4-7-17(16)23)24(12-5-13-28-2)22(27)21(18)26/h3-4,6-11,19,25H,5,12-13H2,1-2H3/b20-18+

InChI Key

XWBOIIKPZUICJP-CZIZESTLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=CC=C3Cl)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=CC=C3Cl)O

Origin of Product

United States

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